3-chloro-N-[2-(phenylsulfanyl)ethyl]propanamide
CAS No.: 91131-29-2
Cat. No.: VC3355904
Molecular Formula: C11H14ClNOS
Molecular Weight: 243.75 g/mol
* For research use only. Not for human or veterinary use.
![3-chloro-N-[2-(phenylsulfanyl)ethyl]propanamide - 91131-29-2](/images/structure/VC3355904.png)
Specification
CAS No. | 91131-29-2 |
---|---|
Molecular Formula | C11H14ClNOS |
Molecular Weight | 243.75 g/mol |
IUPAC Name | 3-chloro-N-(2-phenylsulfanylethyl)propanamide |
Standard InChI | InChI=1S/C11H14ClNOS/c12-7-6-11(14)13-8-9-15-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,13,14) |
Standard InChI Key | JNVJIDRTXYBFAB-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)SCCNC(=O)CCCl |
Canonical SMILES | C1=CC=C(C=C1)SCCNC(=O)CCCl |
Introduction
Chemical Identity and Properties
3-Chloro-N-[2-(phenylsulfanyl)ethyl]propanamide is a chlorinated organic compound containing sulfur and nitrogen functional groups. Its structural features include a propanamide backbone with a chlorine atom at the 3-position and a phenylsulfanyl ethyl group attached to the nitrogen atom. The compound's molecular architecture creates a distinctive chemical profile with specific reactivity patterns that contribute to its usefulness in synthetic chemistry applications.
The compound is formally categorized as an organo-sulfur compound within chemical taxonomy systems. Alternative nomenclature includes 3-Chlor-propionsaeure-(2-phenylmercapto-ethylamid) and chlorophenylsulfanylethylpropanamide, though the IUPAC designation remains the primary identifier in scientific literature. These naming variations reflect different chemical naming conventions while referring to the identical molecular structure.
The physical and chemical properties of 3-chloro-N-[2-(phenylsulfanyl)ethyl]propanamide are summarized in the following table:
Property | Value |
---|---|
CAS Number | 91131-29-2 |
Molecular Formula | C₁₁H₁₄ClNOS |
Molecular Weight | 243.75 g/mol |
Exact Mass | 243.04800 |
Polar Surface Area (PSA) | 54.40000 |
LogP | 2.91470 |
HS Code | 2930909090 |
Physical Appearance | Not specified in available data |
The compound's moderate LogP value of 2.91470 indicates a balance between lipophilicity and hydrophilicity, suggesting reasonable membrane permeability and potentially favorable absorption properties in biological systems. The polar surface area (PSA) value of 54.40000 further supports this assessment, falling within a range typically associated with compounds capable of passive membrane diffusion.
Parameter | Specification |
---|---|
Purity | NLT 97% |
Quality System | ISO certified |
Production Category | API intermediate |
Application Field | Pharmaceutical and research industries |
The high-purity specifications are particularly important for research applications, where impurities could interfere with experimental results or downstream synthetic processes. The established manufacturing standards ensure that researchers and pharmaceutical developers can obtain consistent supplies of this compound for their investigative work.
Hazard Code | Description |
---|---|
H302 | Harmful if swallowed |
H312 | Harmful in contact with skin |
H315 | Causes skin irritation |
H319 | Causes serious eye irritation |
H332 | Harmful if inhaled |
The signal word associated with these hazards is "Warning," which denotes moderate hazard severity requiring standard laboratory safety protocols.
The synthesis would likely follow similar methodologies to those employed for structurally related compounds, such as the chloropropanamides described in reference , which utilize acid chlorides and amines as primary reagents in amide formation reactions.
Reactivity Considerations
The compound's reactivity is influenced by several structural features:
-
The chloro substituent provides a site for nucleophilic substitution reactions
-
The amide functionality can participate in various transformations including hydrolysis, reduction, and transamidation
-
The sulfur atom introduces additional reactivity patterns including oxidation to sulfoxides or sulfones
-
The phenyl ring may undergo electrophilic aromatic substitution reactions under appropriate conditions
These reactivity patterns contribute to the compound's versatility as a chemical intermediate in more complex synthetic sequences.
Parameter | Value |
---|---|
HS Code | 2930909090 |
VAT | 17.0% |
Tax rebate rate | 13.0% |
MFN tariff | 6.5% |
General tariff | 30.0% |
These trade parameters indicate the compound's position within international chemical trade frameworks and the applicable tariff structures for its import and export.
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